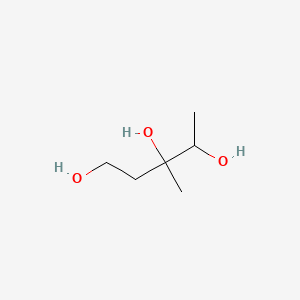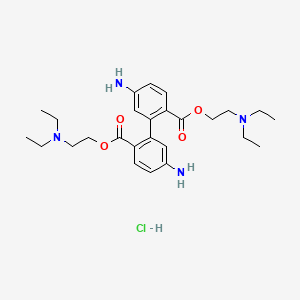![molecular formula C14H15NOS B14495304 Benzenamine, 4-ethoxy-N-[(5-methyl-2-thienyl)methylene]- CAS No. 63961-33-1](/img/structure/B14495304.png)
Benzenamine, 4-ethoxy-N-[(5-methyl-2-thienyl)methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4-ethoxy-N-[(5-methyl-2-thienyl)methylene]- is an organic compound that contains a benzenamine core with an ethoxy group at the 4-position and a methylene bridge linking it to a 5-methyl-2-thienyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-ethoxy-N-[(5-methyl-2-thienyl)methylene]- typically involves the condensation of 4-ethoxybenzenamine with 5-methyl-2-thiophenecarboxaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions to facilitate the formation of the methylene bridge.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 4-ethoxy-N-[(5-methyl-2-thienyl)methylene]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the methylene bridge to a single bond, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced benzenamine derivatives.
Substitution: Substituted benzenamine or thiophene derivatives.
Applications De Recherche Scientifique
Benzenamine, 4-ethoxy-N-[(5-methyl-2-thienyl)methylene]- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, 4-ethoxy-N-[(5-methyl-2-thienyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, 4-methoxy-N-methyl-: Similar structure with a methoxy group instead of an ethoxy group.
Benzenamine, 4-ethoxy-2-nitro-: Contains a nitro group at the 2-position.
Benzenamine, 4-methoxy-2-methyl-: Features a methoxy group and a methyl group at different positions.
Uniqueness
Benzenamine, 4-ethoxy-N-[(5-methyl-2-thienyl)methylene]- is unique due to its specific combination of functional groups and the presence of a thiophene moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
63961-33-1 |
|---|---|
Formule moléculaire |
C14H15NOS |
Poids moléculaire |
245.34 g/mol |
Nom IUPAC |
N-(4-ethoxyphenyl)-1-(5-methylthiophen-2-yl)methanimine |
InChI |
InChI=1S/C14H15NOS/c1-3-16-13-7-5-12(6-8-13)15-10-14-9-4-11(2)17-14/h4-10H,3H2,1-2H3 |
Clé InChI |
LZUNVLBJHGTWGB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)N=CC2=CC=C(S2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


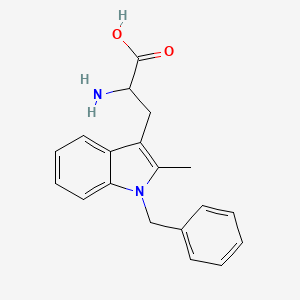

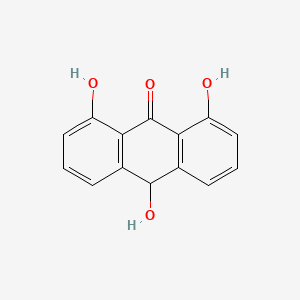
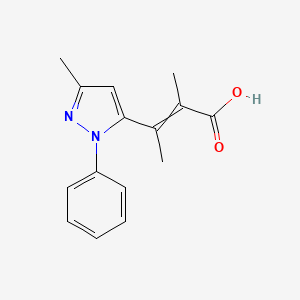

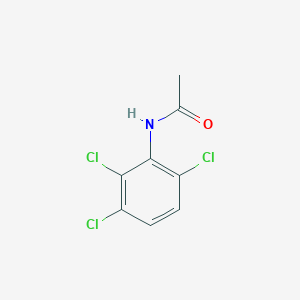
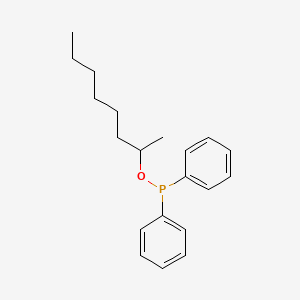

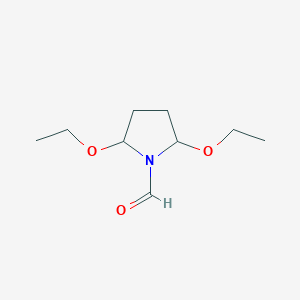
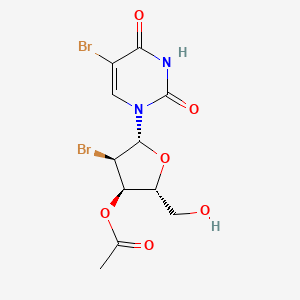
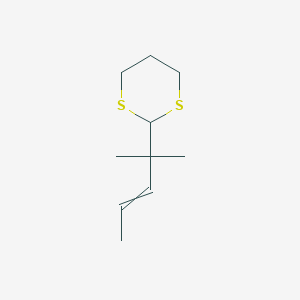
![1,1'-[(2-Chloropropane-1,3-diyl)disulfonyl]dibenzene](/img/structure/B14495309.png)
